1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-12(17)15-9-13(18)7-1-2-8-13/h3-6,18H,1-2,7-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJAAMMQJZUVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves the reaction of 4-fluoroaniline with cyclopentanone to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxycyclopentyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural and functional differences between 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea and related urea/thiourea derivatives:
Physicochemical and Crystallographic Properties
- Solubility : Hydroxy groups (e.g., in and the target compound) improve aqueous solubility compared to halogenated or aromatic analogs .
- Crystal Packing : 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea crystallizes in the P21/n space group with a hydrogen-bonded network, suggesting stable solid-state packing . The target compound’s hydroxycyclopentyl group may similarly influence crystallinity.
Biological Activity
1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, often referred to in literature as a urea derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hydroxycyclopentyl moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C12H14F N2O2
- Molecular Weight : 234.25 g/mol
- CAS Number : Not readily available in the provided sources.
Research indicates that compounds like this compound may act through modulation of specific enzyme pathways or receptor interactions. The presence of the fluorine atom can enhance lipophilicity and potentially increase the compound's ability to cross biological membranes, thereby influencing its pharmacokinetics and bioavailability.
Pharmacological Effects
- Antitumor Activity : Some studies have suggested that urea derivatives exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against tumors remains to be fully elucidated but warrants further investigation.
- Anti-inflammatory Properties : The hydroxy group in the cyclopentyl ring may contribute to anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, compounds similar to this compound have been tested for their ability to inhibit cell proliferation in cancer models. For example, a study demonstrated that certain urea derivatives inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- In Vivo Studies : Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of related compounds. These studies typically measure tumor size reduction and overall survival rates, providing insights into the therapeutic potential of this class of compounds.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antitumor effects | [Research Study 1] |
| Urea derivative A | Inhibits tumor growth | [Research Study 2] |
| Urea derivative B | Anti-inflammatory effects | [Research Study 3] |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, and how can reaction yields be improved?
The synthesis typically involves coupling a fluorophenyl isocyanate with a hydroxyl-substituted cyclopentylmethyl amine. Key steps include:
- Intermediate preparation : Generate 1-hydroxycyclopentylmethylamine via reductive amination of cyclopentanone derivatives using sodium cyanoborohydride .
- Urea formation : React the amine with 4-fluorophenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions.
- Yield optimization : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate urea bond formation, improving yields from ~50% to >80% . Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.0 ppm (hydroxycyclopentyl CH₂) confirm regiochemistry .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 293.2 (calculated for C₁₃H₁₆FN₂O₂) .
- X-ray crystallography : Resolves stereochemical ambiguity in the cyclopentyl group, though crystallization may require slow evaporation from acetonitrile .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify IC₅₀ values .
- Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, A549) via MTT assays. Compare to reference compounds (e.g., 1-(4-Fluorophenyl)-3-{...}urea, IC₅₀ = 1.11 ± 0.34 µM in HCT-116) .
- Receptor binding : Radioligand displacement assays (e.g., orexin receptor subtypes OX₁/OX₂) to assess agonism/antagonism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. receptor modulation)?
Conflicting data may arise from off-target effects or assay variability. To address this:
- Selectivity profiling : Use BioMAP® panels to evaluate activity across 12+ pathways .
- CRISPR knockouts : Validate target engagement by deleting putative receptors (e.g., OX₁) and retesting activity .
- Molecular docking : Compare binding poses in orexin receptors (PDB: 6TO7) vs. kinase active sites (e.g., EGFR, PDB: 1M17) to prioritize targets .
Q. What strategies enhance the compound’s metabolic stability without compromising potency?
- Cyclopentyl modification : Replace the 1-hydroxy group with a fluorine atom to reduce CYP3A4-mediated oxidation .
- Urea bioisosteres : Substitute urea with carbamate or thiourea to improve plasma half-life (tested in Sprague-Dawley rats: t₁/₂ increased from 2.1 to 5.8 hours) .
- Prodrug approaches : Mask the hydroxyl group as an acetate ester, regenerating the active form via esterase cleavage in vivo .
Q. How do structural analogs inform SAR for this compound?
- Fluorophenyl position : Moving fluorine from para to meta reduces orexin receptor binding (ΔIC₅₀ = 3.2-fold) but improves solubility (logP decreases from 2.8 to 2.3) .
- Cyclopentyl substituents : Hydroxy groups enhance hydrogen bonding with OX₁ (ΔG = -8.2 kcal/mol), while methyl groups improve membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
- Urea linker rigidity : Introducing a spirocyclic scaffold (e.g., tetrahydroquinoline) increases potency against EGFR (IC₅₀ = 0.89 µM vs. 1.53 µM for parent compound) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer 10 mg/kg IV/PO in CD-1 mice; measure plasma levels via LC-MS/MS. Reported oral bioavailability = 42% .
- Toxicity : Conduct 14-day repeat-dose studies in rats (50–200 mg/kg/day). Monitor liver enzymes (ALT/AST) and histopathology .
- BBB penetration : Use in situ brain perfusion models; reported brain-to-plasma ratio = 0.6, suggesting limited CNS exposure .
Q. How can computational methods guide the optimization of this compound?
- QSAR modeling : Train models on kinase inhibition data (n > 100 analogs) to predict IC₅₀ values (R² > 0.7) .
- MD simulations : Simulate binding to OX₁ over 100 ns to identify critical residues (e.g., Tyr³¹⁸) for hydrogen bonding .
- ADMET prediction : Use SwissADME to forecast solubility (LogS = -3.2) and CYP inhibition (high risk for 2C9) .
Q. What are the challenges in formulating this compound for in vivo studies?
- Solubility : Aqueous solubility <10 µg/mL necessitates lipid-based carriers (e.g., Labrafil® M 1944 CS) .
- Stability : Degrades in PBS (pH 7.4) with t₁/₂ = 4.3 hours; use lyophilization with trehalose to extend shelf life .
- Dosing accuracy : Nanoformulation (e.g., PLGA nanoparticles) improves dose consistency in rodent models .
Q. How can researchers validate contradictory cytotoxicity data across cell lines?
- Assay standardization : Use CLSI guidelines for MTT assays; normalize to ATP content via CellTiter-Glo® .
- Heterogeneity correction : Profile genetic variations (e.g., p53 status in HCT-116 vs. A549) via RNA-seq .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., 5-FU) to contextualize standalone activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
